Eliglustat tartrate, also known by its developmental code Genz-112638, is derived from a series of chemical modifications and syntheses aimed at enhancing its pharmacological properties. The compound is classified as a glucosylceramide synthase inhibitor and is notable for its oral bioavailability and low toxicity profile. It is marketed under the brand name Cerdelga by Genzyme Corporation, a subsidiary of Sanofi.
The synthesis of eliglustat tartrate involves several key steps that utilize various organic chemistry techniques. The total synthesis begins with readily available starting materials such as 1,4-benzodioxan-6-carbaldehyde. A notable method includes:
The synthesis process has been optimized to achieve high yields and selectivity, with critical intermediates being prepared through diastereoselective amination and other transformations .
The molecular formula for eliglustat tartrate is with a molecular weight of approximately 433.52 g/mol. The compound features multiple stereocenters, contributing to its complex three-dimensional structure which is crucial for its biological activity.
Eliglustat tartrate primarily functions through its interaction with glucosylceramide synthase. The inhibition mechanism involves competitive binding to the active site of the enzyme, preventing substrate access:
The mechanism by which eliglustat tartrate exerts its therapeutic effects can be summarized as follows:
Eliglustat tartrate is primarily used in clinical settings for:
The conceptual foundation for eliglustat emerged from Norman Radin's pioneering hypothesis (1972) that inhibiting sphingolipid synthesis could rebalance metabolic flux in lysosomal storage disorders where residual hydrolase activity exists [1] [3]. Early glucosylceramide synthase (GCS) inhibitors like PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholinopropan-1-ol) demonstrated proof-of-principle but possessed low potency (IC₅₀ ~20 µM) and poor specificity [1] [3]. Systematic medicinal chemistry optimization at the University of Michigan, involving iterative modifications of PDMP's three pharmacophoric elements (aromatic group, fatty acyl chain, cyclic amine), led to the discovery of the ethylenedioxyphenyl-substituted lead compound EtDO-P4 (IC₅₀ = 11 nM) [1] [3].
Table 1: Evolution of Glucosylceramide Synthase Inhibitors Leading to Eliglustat
Compound | Aromatic Group | Cyclic Amine | Fatty Acyl Chain | IC₅₀ | Key Advancement |
---|---|---|---|---|---|
PDMP | Phenyl | Morpholino | Decanoyl (C10) | ~20 µM | First reversible inhibitor |
EtDO-P4 | Ethylenedioxyphenyl | Pyrrolidino | Palmitoyl (C16) | 11 nM | >1000-fold potency increase |
Eliglustat | Benzodioxane | Pyrrolidino | Octanoyl (C8) | ~25 nM | Optimized pharmacokinetics & safety |
Licensed by Genzyme Corporation (Sanofi) in 2000, further development focused on optimizing pharmacokinetics. Replacing the palmitoyl chain (C16) of EtDO-P4 with a shorter octanoyl chain (C8) yielded Genz-112638 (eliglustat free base), significantly reducing lipophilicity and volume of distribution while maintaining nanomolar potency (IC₅₀ ~25 nM) and improving oral bioavailability [4] [7]. The tartrate salt form was selected for stability and pharmaceutical properties [4]. Clinical development progressed through:
Eliglustat tartrate is a potent and highly selective inhibitor of UDP-glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in glycosphingolipid (GSL) biosynthesis: the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer) [1] [3] [4]. Its structure is classified as a D-threo-1-alkylated iminosugar analogue of ceramide, specifically designed to mimic the transition state of the glycosyltransferase reaction [3] [4].
The molecular structure (C₂₃H₃₆N₂O₄ for the free base; C₂₃H₃₆N₂O₄ • C₄H₆O₆ for the tartrate salt) incorporates three critical pharmacophoric elements essential for high-affinity binding to GCS [1] [3] [5]:
Substrate Reduction Therapy (SRT) represents a distinct therapeutic strategy from Enzyme Replacement Therapy (ERT) for GD1. Its core rationale, as proposed by Radin, is to rebalance the metabolic equation within affected cells. In GD1, deficient glucocerebrosidase activity creates a bottleneck in the catabolic pathway for glucosylceramide (GlcCer), while its anabolic synthesis by GCS continues unabated. This imbalance results in net lysosomal accumulation of GlcCer and complex glycosphingolipids derived from it [1] [6] [9]. Eliglustat addresses this imbalance by selectively inhibiting GCS, the first enzyme in the glycosphingolipid biosynthetic pathway [3] [4].
Normal: Ceramide + UDP-Glc ──[GCS]──> GlcCer ──[β-GCase]──> Glucose + CeramideGaucher: Ceramide + UDP-Glc ──[GCS]──> GlcCer ──[Deficient β-GCase]──> GLcCer ACCUMULATIONSRT: Ceramide + UDP-Glc ──[Eliglustat-inhibited GCS]──> Greatly Reduced GlcCer ──[Residual β-GCase]──> Gradual Clearance
Table 2: Key Clinical Efficacy Parameters in Eliglustat Phase 2 Trials (52 Weeks)
Clinical Parameter | Mean Baseline | Mean Change at 52 Weeks | Significance (P<) | Source |
---|---|---|---|---|
Hemoglobin | 11.3 ± 1.5 g/dL | +1.62 g/dL (14.3%) | 0.001 | [8] [9] |
Platelet Count | 68.7 ± 21.2 x 10⁹/L | +40.3% | 0.001 | [8] [9] |
Spleen Volume (MN) | 17.3 ± 9.5 multiples | -38.5% | 0.001 | [8] [9] |
Liver Volume (MN) | 1.7 ± 0.4 multiples | -17.0% | 0.001 | [8] [9] |
Lumbar Spine BMD (Z-score) | Not specified | +0.31 | 0.01 | [8] |
Plasma Chitotriosidase | Severely Elevated | -35% to -50% | 0.001 | [8] [4] |
Plasma Glucosylceramide | Elevated | Normalized | Significant | [8] [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: